

Strategic Solubility Profiling: 4-Chloro-2-methoxyacetophenone

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Compound of Interest

Compound Name: 1-(4-Chloro-2-methoxyphenyl)ethanone

CAS No.: 60207-19-4

Cat. No.: B1603187

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Executive Summary & Molecular Identity[1]

4-Chloro-2-methoxyacetophenone is a disubstituted aromatic ketone widely utilized as an intermediate in the synthesis of chalcones, heterocycles, and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1] Its solubility behavior is governed by the interplay between the lipophilic chlorophenyl core and the polar, hydrogen-bond-accepting acetyl and methoxy functionalities.[1]

While specific solubility curves for this isomer are often proprietary, this guide synthesizes data from structural analogs (e.g., 4'-fluoro-2'-methoxyacetophenone) and thermodynamic principles to provide a definitive operational framework.[1]

Chemical Identity

Property	Detail
IUPAC Name	1-(4-chloro-2-methoxyphenyl)ethanone
Structure	Aromatic ring substituted with Acetyl (C1), Methoxy (C2), Chlorine (C4)
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
Physical State	Low-melting solid or viscous liquid (MP est. 45–60°C based on fluoro-analogs)
Predicted LogP	~2.4 – 2.8 (Lipophilic)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competing electronic effects on the benzene ring.

Functional Group Analysis[1]

- Acetyl Group (-COCH₃): Acts as a hydrogen bond acceptor (dipole-dipole interactions).[1] This promotes solubility in polar aprotic solvents like Acetone and DMSO.[1]
- Methoxy Group (-OCH₃): An ortho-substituent that introduces steric bulk and electron donation.[1] It slightly increases polarity but disrupts crystal packing compared to the para-isomer, often lowering the melting point and enhancing solubility in alcohols.[1]
- Chlorine Atom (-Cl): A lipophilic, electron-withdrawing group at the para-position.[1] This dominates the molecule's interaction with non-polar solvents, reducing water solubility to negligible levels (<100 mg/L).[1]

Thermodynamic Prediction (Hansen Solubility Parameters)

Using Group Contribution Methods, we can estimate the interaction radius () with common solvents.

- (Dispersion): High (due to Cl-Phenyl ring).[1]
- (Polarity): Moderate (Ketone/Ether dipoles).[1]
- (H-Bonding): Low (No H-bond donors).[1]

Implication: The molecule follows "Like Dissolves Like" but favors Polar Aprotic solvents over Protics due to the lack of donor groups.

Solubility Landscape & Solvent Selection[1][7]

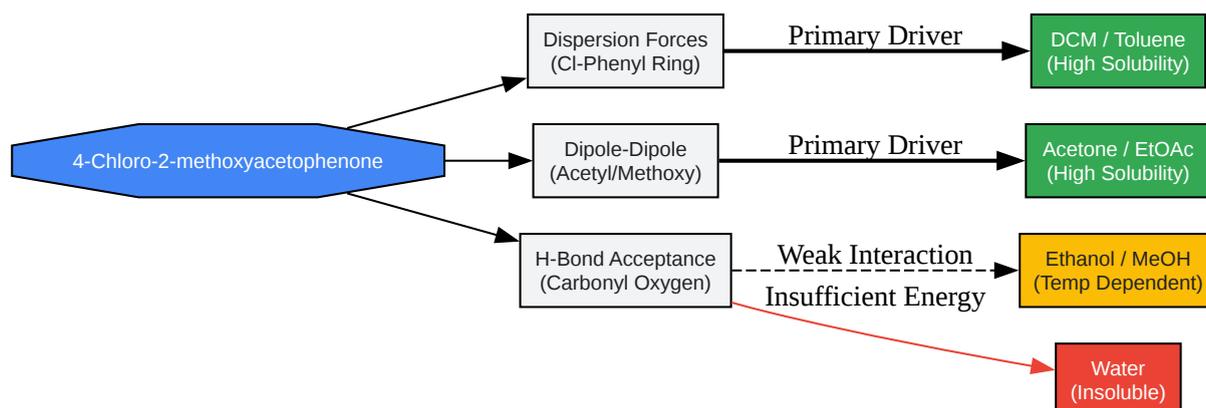
The following data categorizes solvents by their thermodynamic compatibility with 4-Chloro-2-methoxyacetophenone.

Solubility Tier List (at 25°C)

Solvent Class	Representative Solvents	Solubility Rating	Operational Use
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>500 mg/mL)	Reaction medium (Friedel-Crafts), Extraction.[1]
Polar Aprotic	Acetone, Ethyl Acetate, THF, DMSO	High (>300 mg/mL)	Synthesis, Stock solutions for bio-assays.[1]
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (50–150 mg/mL)	Crystallization (High solubility at reflux, low at RT).[1]
Aromatic	Toluene, Benzene	Good (>200 mg/mL)	Reaction solvent (high boiling point).[1]
Aliphatic	Hexane, Heptane, Pentane	Poor (<10 mg/mL)	Anti-solvent for precipitation.[1]
Aqueous	Water, PBS Buffer	Insoluble (<0.1 mg/mL)	Washing aqueous byproducts.[1]

Visualization: Solvent Interaction Mechanism

The following diagram illustrates the molecular interactions driving these solubility profiles.



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Caption: Mechanistic breakdown of solvent interactions.[1] Dispersion forces favor chlorinated solvents; Dipole interactions favor aprotic solvents.[1]

Experimental Protocol: Quantitative Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers should validate exact values using this self-validating "Shake-Flask" protocol.

Method: Gravimetric Analysis (Standard)

Objective: Determine saturation concentration (

) in organic solvents.

- Preparation:
 - Add excess 4-Chloro-2-methoxyacetophenone solid (approx. 500 mg) to a 4 mL glass vial.
 - Add 2.0 mL of the target solvent (e.g., Methanol).[1]

- Critical Step: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more solid until saturation is visually confirmed.[1]
- Equilibration:
 - Seal vial with a PTFE-lined cap to prevent evaporation.[1]
 - Agitate at 25°C (±0.5°C) for 24 hours using a orbital shaker or magnetic stir bar (low speed to avoid grinding).
- Filtration:
 - Allow the suspension to settle for 1 hour.
 - Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial ().
- Quantification:
 - Pipette exactly 1.0 mL of filtrate into the pre-weighed vial.
 - Evaporate solvent under a stream of Nitrogen () or in a vacuum oven at 40°C.
 - Weigh the dried residue ().[1]
- Calculation:

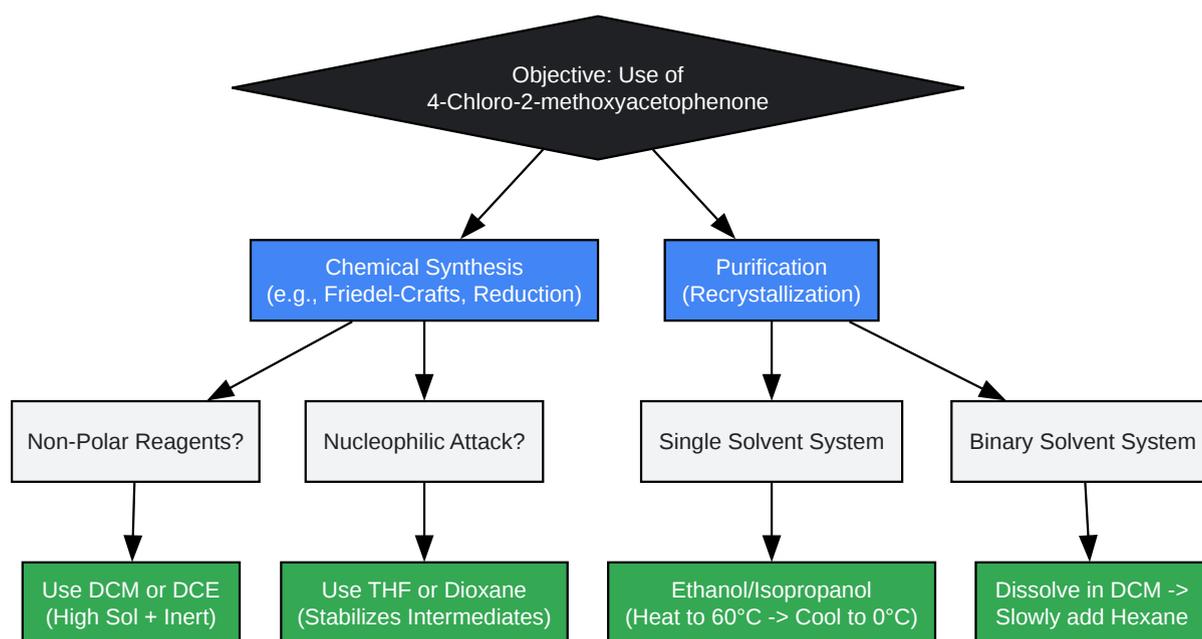
Validation Check (Self-Correction)

- Mass Balance: If the residue looks oily or "gummy" (common for this molecule due to low MP), dry for an additional 4 hours and re-weigh to ensure all solvent is removed.

- Purity Check: Dissolve a small amount of the residue in HPLC mobile phase and run a purity check. If purity <98%, the solubility value may be inflated by impurities.

Strategic Application: Solvent Decision Matrix

Selecting the correct solvent is critical for process optimization. Use the logic flow below to determine the best solvent system for your specific objective.



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Caption: Decision matrix for solvent selection. Ethanol is preferred for thermal recrystallization; DCM/Hexane is preferred for anti-solvent precipitation.[1]

Crystallization Strategy

Due to the low melting point of 4-Chloro-2-methoxyacetophenone, "oiling out" (phase separation into a liquid oil rather than crystals) is a common risk during purification.[1]

- Recommended System: Ethanol:Water (9:1).[1]

- Protocol: Dissolve the crude solid in minimal boiling Ethanol. Add Water dropwise until slight turbidity appears.[1] Re-heat to clear, then cool slowly to room temperature with slow stirring.
- Troubleshooting: If oiling occurs, seed the mixture with a pure crystal of the target compound or scratch the glass surface.

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